2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a bromomethyl group and a fluorophenyl group attached to a dioxaborolane ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the bromination of a precursor compound followed by the introduction of the dioxaborolane moiety. One common method involves the reaction of 2-fluorobenzyl bromide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: The dioxaborolane moiety makes this compound suitable for Suzuki-Miyaura cross-coupling reactions, where it can form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with bases like potassium carbonate or cesium carbonate.
Major Products
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Cross-Coupling Reactions: Products are biaryl compounds or other coupled products depending on the reactants used.
Scientific Research Applications
2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Material Science: The compound is used in the development of advanced materials, including polymers and electronic materials.
Medicinal Chemistry: It is employed in the synthesis of potential drug candidates and bioactive molecules.
Catalysis: The compound is used as a ligand or catalyst in various organic transformations.
Mechanism of Action
The mechanism of action of 2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the activation of the bromomethyl group and the dioxaborolane ring. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new bonds. The dioxaborolane ring participates in cross-coupling reactions through the formation of boronate complexes, which facilitate the transfer of the aryl or vinyl group to the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)phenylboronic Acid: Similar in structure but lacks the fluorine atom and the dioxaborolane ring.
2-(Fluoromethyl)phenylboronic Acid: Similar but with a fluoromethyl group instead of a bromomethyl group.
4,4,5,5-Tetramethyl-2-(2-fluorophenyl)-1,3,2-dioxaborolane: Similar but without the bromomethyl group.
Uniqueness
2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the bromomethyl and fluorophenyl groups, which provide distinct reactivity patterns. The combination of these functional groups with the dioxaborolane ring enhances its versatility in various chemical transformations .
Properties
IUPAC Name |
2-[5-(bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-15)5-6-11(10)16/h5-7H,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBRMJPFPXLIMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CBr)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682368 |
Source
|
Record name | 2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-47-0 |
Source
|
Record name | 2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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